Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate
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Overview
Description
Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of novel therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate typically involves the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . This method ensures the formation of the desired tetrahydroisoquinoline structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be used to further reduce the compound, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce fully reduced tetrahydroisoquinoline compounds .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems and may exert neuroprotective effects by modulating these pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound shares a similar tetrahydroisoquinoline structure and is used in similar applications.
N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with distinct biological activities.
Uniqueness
Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate is unique due to its specific methyl and carboxylate functional groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3 |
InChI Key |
QBBRDNNWBVFOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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